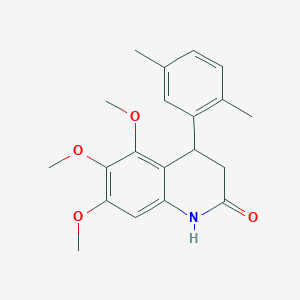![molecular formula C19H20O2 B4216417 9-methoxy-4a-methyl-3,5,6,11-tetrahydro-2H-benzo[a]fluoren-4-one](/img/structure/B4216417.png)
9-methoxy-4a-methyl-3,5,6,11-tetrahydro-2H-benzo[a]fluoren-4-one
Overview
Description
9-methoxy-4a-methyl-3,5,6,11-tetrahydro-2H-benzo[a]fluoren-4-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by its fused ring system, which includes a methoxy group and a methyl group, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methoxy-4a-methyl-3,5,6,11-tetrahydro-2H-benzo[a]fluoren-4-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes include:
Cyclization Reactions: These reactions are used to form the fused ring system of the compound. Specific catalysts and reaction conditions, such as temperature and pressure, are optimized to achieve high yields.
Methoxylation: Introduction of the methoxy group is achieved through reactions with methanol or other methoxy-containing reagents under acidic or basic conditions.
Methylation: The methyl group is introduced using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
9-methoxy-4a-methyl-3,5,6,11-tetrahydro-2H-benzo[a]fluoren-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted analogs.
Scientific Research Applications
9-methoxy-4a-methyl-3,5,6,11-tetrahydro-2H-benzo[a]fluoren-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-methoxy-4a-methyl-3,5,6,11-tetrahydro-2H-benzo[a]fluoren-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-4a-methyl-1,2,3,4,4a,5,6,11-octahydro-chrysen-2-ol
- 7-methoxy-4a-methyl-4,4a,5,6,11,12-hexahydro-3H-chrysen-2-one
- 3,7-dihydroxy-9-methoxy-4a-methyl-4aH-benzo[c]
Uniqueness
9-methoxy-4a-methyl-3,5,6,11-tetrahydro-2H-benzo[a]fluoren-4-one is unique due to its specific fused ring structure and the presence of both methoxy and methyl groups
Properties
IUPAC Name |
9-methoxy-4a-methyl-3,5,6,11-tetrahydro-2H-benzo[a]fluoren-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-19-9-8-15-14-7-6-13(21-2)10-12(14)11-16(15)17(19)4-3-5-18(19)20/h4,6-7,10H,3,5,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOABIOBWSXVKET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1=CCCC2=O)CC4=C3C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4216338.png)
![1-(3,5-Dimethoxyphenyl)-3-[4-(piperidine-1-carbonyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4216350.png)
![Ethyl 4-{[(3-cyanopiperidin-1-yl)carbonothioyl]amino}benzoate](/img/structure/B4216355.png)
![N-(3,5-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4216360.png)
![2-[[4-(Benzylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B4216367.png)
![(2-chlorophenyl){5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone](/img/structure/B4216386.png)
![N-(4-CHLOROPHENYL)-2-{[7,7-DIMETHYL-2-(4-METHYLPHENYL)-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B4216391.png)
![Ethyl 4-[[2-[[5-[1-[(4-fluorobenzoyl)amino]ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B4216396.png)
![N-(4-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4216402.png)
![ETHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(2H-1,3-BENZODIOXOL-5-YL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4216413.png)

![4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B4216431.png)
![N-ethyl-2-[1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxo-4-imidazolidinyl]acetamide](/img/structure/B4216446.png)
![N-{3-[5-(2-furyl)-1-(3-methylbenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B4216453.png)
